molecular formula C6H5BN2O2 B1451425 (4-Cyanopyridin-3-yl)boronic acid CAS No. 874290-90-1

(4-Cyanopyridin-3-yl)boronic acid

Cat. No. B1451425
CAS RN: 874290-90-1
M. Wt: 147.93 g/mol
InChI Key: BHHPDDMECQZQNL-UHFFFAOYSA-N
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Description

“(4-Cyanopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 874290-90-1 . It has a linear formula of C6H5BN2O2 and a molecular weight of 147.93 .


Synthesis Analysis

The synthesis of boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . Boronic acids can also be synthesized through the interaction of amines/carboxylic acids and borinic acids, boronic acids, and boric acid .


Molecular Structure Analysis

The InChI code for “(4-Cyanopyridin-3-yl)boronic acid” is 1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are crucial in various sensing applications . Boronic acids also play a significant role in carbohydrate chemistry and glycobiology .


Physical And Chemical Properties Analysis

“(4-Cyanopyridin-3-yl)boronic acid” has a molecular weight of 147.93 .

Scientific Research Applications

Sensing Applications

Boronic acids, including (4-Cyanopyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection or tracking .

Protein Manipulation and Modification

Boronic acids, including (4-Cyanopyridin-3-yl)boronic acid, have been used for protein manipulation and modification . This involves the use of boronic acids to modify proteins for various purposes, such as improving their stability or altering their function .

Therapeutic Development

Boronic acids are also involved in the development of therapeutics . Their specific interactions with certain molecules can be exploited for the design of targeted drug delivery systems.

Catalysis

(4-Cyanopyridin-3-yl)boronic acid is known for its diverse applications, including catalysis. It can act as a catalyst in various chemical reactions, enhancing the rate of reaction.

Pharmaceutical Synthesis

Another application of (4-Cyanopyridin-3-yl)boronic acid is in pharmaceutical synthesis. It can be used in the synthesis of various pharmaceutical compounds.

Material Science

(4-Cyanopyridin-3-yl)boronic acid is also used in material science. It can be used in the development of new materials with unique properties.

Suzuki–Miyaura Coupling

Boron reagents, including (4-Cyanopyridin-3-yl)boronic acid, are used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction used to form carbon-carbon bonds .

Safety And Hazards

“(4-Cyanopyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Future Directions

Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .

properties

IUPAC Name

(4-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPDDMECQZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660624
Record name (4-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanopyridin-3-yl)boronic acid

CAS RN

874290-90-1
Record name B-(4-Cyano-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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